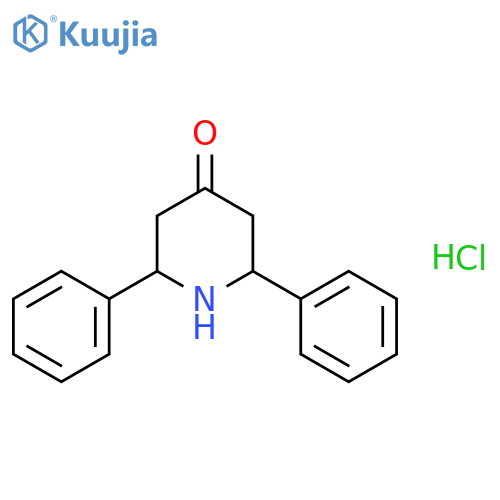

Cas no 56965-71-0 (4-Piperidinone,2,6-diphenyl-, hydrochloride (1:1))

4-Piperidinone,2,6-diphenyl-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- 4-Piperidinone,2,6-diphenyl-, hydrochloride (1:1)

- 2,6-DIPHENYL-4-PIPERIDONE HCL

- 2,6-Diphenyl-4-piperidone hydrochloride

- 2,5-DIMETHYL-2,4-HEXADIENE

- 2,6-diphenylpiperidin-4-one hydrochloride

- r-2,c-6-Diphenylpiperidin-4-one hydrochloride

- 2,6-diphenylpiperidin-4-onehydrochloride

- MFCD00039035

- 2,6-diphenylpiperidin-4-one;hydrochloride

- 56965-71-0

- FT-0640427

- A831266

-

- インチ: InChI=1S/C17H17NO.ClH/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14;/h1-10,16-18H,11-12H2;1H

- InChIKey: ALUVTRXIDOSUNQ-UHFFFAOYSA-N

- ほほえんだ: C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl

計算された属性

- せいみつぶんしりょう: 287.10800

- どういたいしつりょう: 287.1076919g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 274

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

- PSA: 29.10000

- LogP: 4.55230

4-Piperidinone,2,6-diphenyl-, hydrochloride (1:1) セキュリティ情報

4-Piperidinone,2,6-diphenyl-, hydrochloride (1:1) 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Piperidinone,2,6-diphenyl-, hydrochloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM522246-1g |

2,6-Diphenylpiperidin-4-one hydrochloride |

56965-71-0 | 97% | 1g |

$327 | 2022-08-31 |

4-Piperidinone,2,6-diphenyl-, hydrochloride (1:1) 関連文献

-

1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Wei Chen Nanoscale, 2015,7, 6957-6990

4-Piperidinone,2,6-diphenyl-, hydrochloride (1:1)に関する追加情報

Recent Advances in the Study of 4-Piperidinone,2,6-diphenyl-, hydrochloride (1:1) (CAS: 56965-71-0)

The compound 4-Piperidinone,2,6-diphenyl-, hydrochloride (1:1) (CAS: 56965-71-0) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and therapeutic potential. The compound, a hydrochloride salt of a diphenyl-substituted piperidinone, has shown promise in various preclinical studies, particularly in the context of central nervous system (CNS) disorders and pain management.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of more complex pharmacologically active molecules. Its structural features, including the piperidinone core and phenyl substituents, make it a versatile scaffold for the development of novel therapeutic agents. Researchers have explored its utility in the design of ligands for neurotransmitter receptors, such as dopamine and serotonin receptors, which are critical targets for treating psychiatric and neurological conditions.

One of the most notable advancements in the study of 4-Piperidinone,2,6-diphenyl-, hydrochloride (1:1) is its potential as an analgesic. Preclinical models have demonstrated its efficacy in modulating pain pathways, possibly through interactions with opioid receptors. These findings suggest that derivatives of this compound could be developed into non-addictive alternatives to traditional opioid analgesics, addressing a critical need in pain management.

In addition to its pharmacological applications, recent research has also focused on optimizing the synthesis of 4-Piperidinone,2,6-diphenyl-, hydrochloride (1:1) to improve yield and purity. Advances in catalytic methods and green chemistry approaches have been employed to streamline its production, making it more accessible for further research and development. These methodological improvements are expected to facilitate the compound's integration into larger-scale drug discovery programs.

Despite these promising developments, challenges remain in fully elucidating the compound's mechanism of action and its potential side effects. Ongoing studies are employing advanced techniques such as X-ray crystallography and molecular docking to better understand its interactions with biological targets. Furthermore, toxicological assessments are being conducted to ensure its safety profile meets regulatory standards for clinical development.

In conclusion, 4-Piperidinone,2,6-diphenyl-, hydrochloride (1:1) (CAS: 56965-71-0) represents a promising candidate for further investigation in drug discovery. Its versatile chemical structure and demonstrated pharmacological effects underscore its potential to contribute to the development of new therapies for CNS disorders and pain management. Continued research efforts will be essential to fully realize its therapeutic benefits and address existing challenges.

56965-71-0 (4-Piperidinone,2,6-diphenyl-, hydrochloride (1:1)) 関連製品

- 167705-56-8(1-Benzyl-2-phenylpiperidin-4-one)

- 91640-05-0(1-methyl-2-phenylpiperidin-4-one)

- 1803696-90-3(2-Hydroxy-4-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

- 2169672-78-8(methyl 2-(1Z)-7-methyl-2,3-dihydro-1H-inden-1-ylideneacetate)

- 1932332-31-4(methyl (2S)-3,3-dimethylpyrrolidine-2-carboxylate)

- 898389-45-2(2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde)

- 2171607-59-1(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylpent-4-ynamidocyclopropane-1-carboxylic acid)

- 1216875-57-8(N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide hydrochloride)

- 1805040-76-9(2-(Difluoromethyl)-3-methoxypyridine-5-sulfonamide)

- 1189105-82-5(Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate)